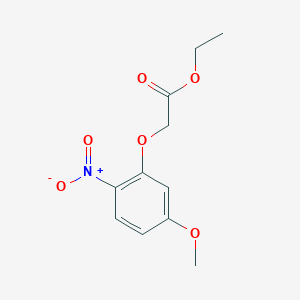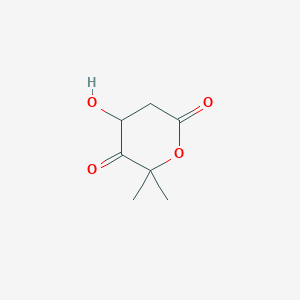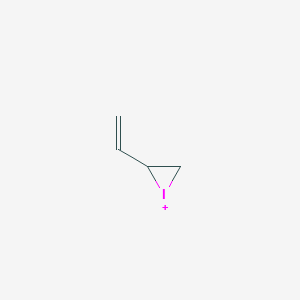![molecular formula C5H6ClN3O2S B14274152 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid CAS No. 153596-03-3](/img/structure/B14274152.png)
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid is a chemical compound known for its applications in various scientific fields. It is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also includes a carboxylic acid group and a chloroethylamino group, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid typically involves the reaction of 2-chloroethylamine with 1,2,5-thiadiazole-3-carboxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is usually performed at room temperature or slightly elevated temperatures to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiadiazole derivatives.
科学研究应用
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, proteins, or enzymes, leading to the inhibition of their function. This alkylation process can result in the disruption of cellular processes, making the compound effective in antitumor applications.
相似化合物的比较
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard used to treat multiple myeloma.
Cyclophosphamide: A widely used chemotherapeutic agent.
Uniqueness
4-[(2-Chloroethyl)amino]-1,2,5-thiadiazole-3-carboxylic acid is unique due to its thiadiazole ring, which imparts distinct chemical properties compared to other nitrogen mustards. This structural feature can influence its reactivity, stability, and biological activity, making it a valuable compound for specific research and therapeutic applications.
属性
CAS 编号 |
153596-03-3 |
|---|---|
分子式 |
C5H6ClN3O2S |
分子量 |
207.64 g/mol |
IUPAC 名称 |
4-(2-chloroethylamino)-1,2,5-thiadiazole-3-carboxylic acid |
InChI |
InChI=1S/C5H6ClN3O2S/c6-1-2-7-4-3(5(10)11)8-12-9-4/h1-2H2,(H,7,9)(H,10,11) |
InChI 键 |
AZFDNJHVTBFSHR-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)NC1=NSN=C1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(5-Chloropyridin-2-yl)diazenyl]-N~1~,N~1~,N~3~,N~3~-tetraethylbenzene-1,3-diamine](/img/structure/B14274069.png)
![5-[Cyclohexyl(hydroxy)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B14274084.png)
![4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]benzonitrile](/img/structure/B14274085.png)

![(5-Methyl-2-sulfanylidene-2H-imidazol-4-yl)[4-(methylsulfanyl)phenyl]methanone](/img/structure/B14274097.png)
![(E)-1-[4-(3-Bromopropoxy)phenyl]-2-(4-nitrophenyl)diazene](/img/structure/B14274102.png)


![Furan, 2-methyl-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14274118.png)


![6-Methyl-2-phenyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-7-ol](/img/structure/B14274137.png)
![3,3-Dimethyl-3-azabicyclo[3.2.2]nonan-3-ium](/img/structure/B14274140.png)

